molecular formula C12H20ClNO B3086086 [(4-Methoxyphenyl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1158489-42-9

[(4-Methoxyphenyl)methyl](2-methylpropyl)amine hydrochloride

Cat. No. B3086086
CAS RN: 1158489-42-9
M. Wt: 229.74 g/mol
InChI Key: VAXOXMFZJNDERO-UHFFFAOYSA-N
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Description

“(4-Methoxyphenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 347405-96-3 . Its IUPAC name is N-(4-methoxybenzyl)-2-methyl-1-propanamine . The compound has a molecular weight of 193.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H20ClNO . Other physical and chemical properties like melting point, boiling point, density are not available in the search results.

Scientific Research Applications

Antitumorigenic and Anticarcinogenic Effects

  • Research on catechol estrogens and their methoxy derivatives, such as 2-methoxyestradiol, indicates that these compounds have antitumorigenic and antiangiogenic effects in vitro and in vivo. These effects suggest potential applications in cancer prevention and therapy. The unique effects of methoxy derivatives may be mediated by specific intracellular effectors or receptors, indicating a novel area for therapeutic intervention and the importance of understanding methylation in biological activities (Zhu & Conney, 1998).

Environmental and Toxicological Studies

  • Studies on methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, highlight the importance of understanding the environmental impact and toxicological profiles of such compounds. The conversion of methoxychlor into its active estrogenic form, HPTE, and its effects on fertility and development emphasize the need for research into the environmental persistence and health impacts of chemically similar substances (Cummings, 1997).

Applications in Polymer Chemistry

  • The hydroaminomethylation of vegetable oils, leading to a wide range of bio-based HAM-products, showcases the versatility of amine-functionalized compounds in creating value-added products for polymer chemistry. This suggests potential applications for similar amine compounds in synthesizing functionalized bio-based compounds with industrial applications (Vanbésien et al., 2018).

Biogenic Amine Metabolism

  • The study of interactions between pharmacological agents that alter biogenic amine metabolism and depression in a primate model underlines the importance of understanding the biochemical pathways involved in mental health disorders. This area of research could be relevant for compounds affecting similar pathways, highlighting the therapeutic potential of targeting biogenic amine metabolism (Kraemer & McKINNEY, 1979).

These findings, while not directly related to "(4-Methoxyphenyl)methylamine hydrochloride," illustrate the broad scientific interest in compounds with similar structural features or biological activities. Further research is needed to explore the specific applications of "(4-Methoxyphenyl)methylamine hydrochloride" in these and other areas.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11;/h4-7,10,13H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXOXMFZJNDERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Methoxyphenyl)methyl](2-methylpropyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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